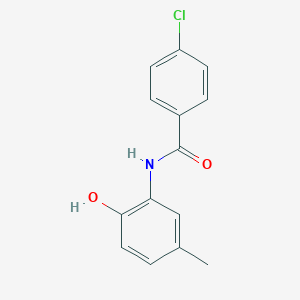![molecular formula C25H19NO2 B291425 N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291425.png)
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C25H19NO2 It belongs to the class of aromatic carboxamides and is characterized by the presence of a biphenyl structure substituted with a phenoxy group and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide typically involves the amidation of biphenyl-4-carboxylic acid with 2-phenoxyaniline. The reaction can be carried out using various coupling agents and catalysts to facilitate the formation of the amide bond.
-
Direct Amidation: : Biphenyl-4-carboxylic acid is reacted with 2-phenoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
-
Catalytic Amidation: : An alternative method involves the use of a catalyst such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) to activate the carboxylic acid, facilitating the formation of the amide bond with 2-phenoxyaniline. This method can provide good to excellent yields under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
化学反应分析
Types of Reactions
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The phenoxy group and the biphenyl structure can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amide derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phenoxy or biphenyl substituents.
科学研究应用
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent, showing activity against various cancer cell lines.
Materials Science: Due to its aromatic structure, the compound can be used in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: The compound’s ability to interact with biological targets such as enzymes makes it useful in studying enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . It may also interact with cellular proteins, affecting cell viability and proliferation.
相似化合物的比较
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
Biphenyl-4-carboxamide: Lacks the phenoxy group, resulting in different chemical and biological properties.
N-phenylbiphenyl-4-carboxamide: Similar structure but without the phenoxy substitution, leading to variations in reactivity and applications.
N-(2-methoxyphenyl)biphenyl-4-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C25H19NO2 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
N-(2-phenoxyphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C25H19NO2/c27-25(21-17-15-20(16-18-21)19-9-3-1-4-10-19)26-23-13-7-8-14-24(23)28-22-11-5-2-6-12-22/h1-18H,(H,26,27) |
InChI 键 |
PVWHTHLIGVLUGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



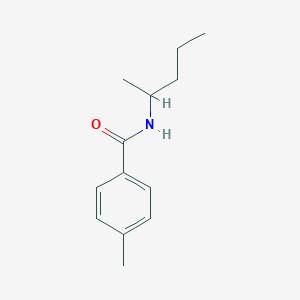
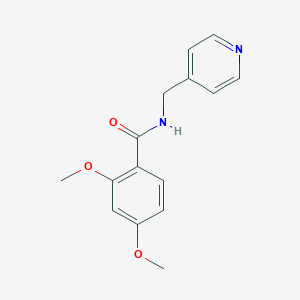

![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
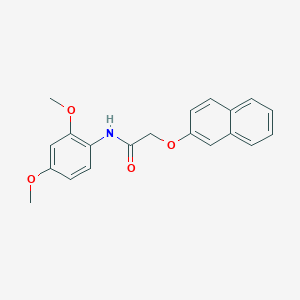
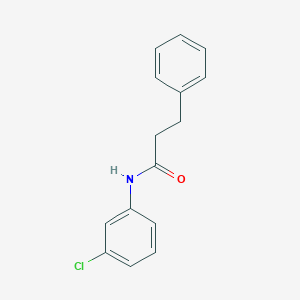


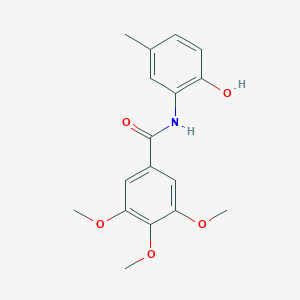
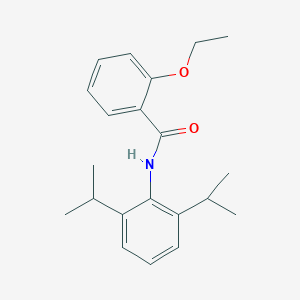
![N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide](/img/structure/B291360.png)

